molecular formula C12H18BFN2O2 B1408832 (2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704064-24-3

(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1408832
CAS No.: 1704064-24-3
M. Wt: 252.1 g/mol
InChI Key: PQCLZDROEBOKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS 1704064-24-3) is a high-purity chemical building block of significant value in organic synthesis and pharmaceutical research . Its primary application is in metal-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables the efficient formation of carbon-carbon bonds for the construction of complex organic molecules and biaryl structures . The compound's specific structure, featuring both a fluorine atom and a methylpiperazine moiety, enhances its reactivity and provides a handle for targeted modifications, making it a versatile intermediate in drug discovery campaigns . This reagent is particularly valuable in the synthesis of biologically active compounds, such as kinase inhibitors, which are a crucial class of therapeutics in oncology . The methylpiperazine group is a common pharmacophore found in molecules designed to interact with various enzymatic targets, thereby contributing to improved efficacy and selectivity of potential drug candidates . Furthermore, the integration of heterocyclic scaffolds, like the piperazine in this molecule, is a well-established strategy in medicinal chemistry, as over 85% of all FDA-approved drugs contain heterocycles, which are known to influence physical characteristics and biological activity . Please note that this product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Properties

IUPAC Name

[2-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLZDROEBOKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCN(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, with the CAS number 1704064-24-3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a piperazine moiety, contributing to its interaction with various biological targets.

The molecular formula of this compound is C12H18BFN2O2C_{12}H_{18}BFN_2O_2, with a molecular weight of 252.09 g/mol. It is typically available in high purity (≥98%) and is primarily used in research settings due to its potential applications in medicinal chemistry and biochemistry.

Boronic acids are known for their ability to form reversible covalent bonds with diols and amino acids, particularly serine and cysteine residues in enzymes. This property allows them to act as enzyme inhibitors. The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : It may inhibit serine proteases and kinases by binding to their active sites.
  • Disruption of Signaling Pathways : By inhibiting key enzymes, this compound can disrupt signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of boronic acid derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

CompoundTargetIC50 (nM)Reference
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1
Compound 100FGFR1<4.1

These findings suggest that this compound could be explored further for its antitumor properties.

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on various enzymes:

  • Serine Proteases : Exhibited potential as an inhibitor, which is crucial in cancer progression.
  • Kinases : Showed promising results in inhibiting kinase activity, which plays a significant role in cell signaling and cancer biology.

Case Studies

Several case studies have demonstrated the efficacy of boronic acids in therapeutic applications:

  • Study on Cancer Xenografts : In a mouse model, boronic acid derivatives demonstrated significant tumor growth inhibition, suggesting their potential as anticancer agents.
  • Clinical Trials : Some derivatives have entered clinical trials, showing safety profiles and preliminary efficacy against specific tumors.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura coupling reactions . This reaction allows for the formation of biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals. The unique structure of this boronic acid enhances its reactivity and selectivity in coupling reactions .

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting serine proteases and kinases. Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for developing therapeutic agents against various diseases, including cancer and bacterial infections .

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines .

Antimicrobial Research

The compound has also been explored for its antibacterial properties , particularly against multi-drug resistant strains. Its mechanism involves interaction with penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The ability to inhibit PBPs positions this compound as a candidate for developing new antibiotics .

Case Study: Efficacy Against Resistant Strains
In laboratory studies, this compound showed promising results against resistant bacterial strains, indicating its potential as a novel antimicrobial agent .

Data Tables

Activity TypeTarget Enzyme/PathwayEffectiveness
Enzyme InhibitionSerine proteasesHigh
Antibacterial ActionPenicillin-binding proteinsModerate to High
Anticancer ActivityVarious kinasesHigh

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is critical for synthesizing complex molecules in medicinal chemistry.

Reaction Conditions Details
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseNa₂CO₃ or K₃PO₄
SolventDMF/H₂O or THF
Temperature80–100°C
Yield65–85% (varies with steric/electronic factors)

Example : Coupling with 5-bromo-7-azaindole under Suzuki conditions produced intermediates for kinase inhibitors, demonstrating compatibility with heteroaromatic systems .

Oxidation Reactions

The boronic acid group oxidizes to phenol derivatives under controlled conditions.

Oxidizing Agent Products Conditions
H₂O₂ (30%)2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenolAqueous NaOH, 50°C, 6 hr
NaIO₄Same as aboveEtOH/H₂O, RT, 12 hr

Key Insight : Oxidation selectivity depends on the steric protection of the boronic acid group by the piperazine sidechain, which slows reaction kinetics compared to non-fluorinated analogs.

Reduction Reactions

The boronic acid converts to boronate esters via reduction, enhancing stability for specific applications.

Reducing Agent Products Conditions
NaBH₄Boronate ester (R-B(OH)₂ → R-B(OR')₂)MeOH, 0°C, 2 hr
LiAlH₄Same as aboveTHF, reflux, 4 hr

Note : Reduction is less common for this compound due to the stability of the boronic acid group in physiological conditions.

Substitution Reactions

The 4-methylpiperazine sidechain undergoes nucleophilic substitution, enabling structural diversification.

Reagent Site of Reaction Products
Alkyl halides (e.g., CH₃I)Piperazine nitrogenQuaternary ammonium derivatives
Acyl chloridesPiperazine nitrogenAmide-functionalized analogs

Example : Treatment with acetyl chloride forms an N-acetylated derivative, modifying solubility and biological activity.

Comparative Reactivity Analysis

The fluorine atom and piperazine group uniquely influence reactivity compared to similar boronic acids:

Compound Suzuki Coupling Rate Oxidation Sensitivity Substitution Sites
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acidModerateLowPiperazine N, Boronic acid B
4-(4-Methylpiperazin-1-yl)phenylboronic acid HighHighPiperazine N
3-Fluoro-4-methylphenylboronic acidLowModerateBoronic acid B

Key Trends :

  • Fluorine’s Electron-Withdrawing Effect : Reduces boronic acid reactivity in Suzuki couplings compared to non-fluorinated analogs .

  • Piperazine Steric Effects : Shields the boronic acid group, reducing unintended oxidation.

Mechanistic Insights

  • Suzuki-Miyaura Coupling : Proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination .

  • Oxidation : Involves hydroxylation of the boron center via peroxide intermediates, followed by protodeboronation.

This compound’s multifunctional design enables tailored modifications for applications in drug discovery and materials science, though its fluorine and piperazine groups necessitate optimized reaction conditions compared to simpler boronic acids.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substitution Patterns and Functional Group Variations

Piperazine vs. Morpholine Derivatives
  • (3-Morpholinophenyl)boronic Acid (CAS 863377-22-4) Similarity Score: 0.98 (structural similarity algorithm) Key Difference: Replaces 4-methylpiperazine with morpholine. Impact: Lower basicity may decrease water solubility and affect binding in enzyme inhibition (e.g., HDACs) .
Ethylpiperazine Analogues
  • (4-(4-Ethylpiperazin-1-yl)phenyl)boronic Acid Monohydrochloride (CAS 2096339-70-5) Similarity Score: 0.81 Key Difference: Ethyl group replaces methyl on the piperazine ring. Impact: Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility. Ethyl substitution could modulate pharmacokinetic properties .
Sulfonyl-Linked Analogues
  • (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid (CAS 1704121-45-8)
    • Key Difference : Sulfonyl group replaces methylene linker.
    • Impact : Sulfonyl’s electron-withdrawing nature may reduce electron density on the aromatic ring, affecting reactivity in cross-coupling reactions. Enhanced polarity could improve solubility in polar solvents .
Carbonyl-Linked Analogues
  • (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic Acid (CAS 874289-26-6) Similarity Score: 0.92 Key Difference: Piperidine-1-carbonyl replaces 4-methylpiperazine.

Physicochemical Properties

Property Target Compound (3-Morpholinophenyl)boronic Acid (4-(4-Ethylpiperazin-1-yl)phenyl)boronic Acid
Molecular Weight (g/mol) 252.09 221.03 293.18 (monohydrochloride)
LogP (Predicted) 1.8 1.2 2.5
Water Solubility Moderate High Low
Synthetic Accessibility Intermediate High Intermediate

Notes:

  • Piperazine derivatives generally exhibit higher solubility in acidic conditions due to protonation of the nitrogen .

Preparation Methods

Synthesis of 2-Fluoropyridine-4-boric acid

As outlined in the patent for 2-fluoropyridine-4-boric acid, the synthesis involves three main steps:

  • Step 1 : React 2-fluoropyridine with iodine in the presence of LDA to obtain intermediate A.

    • Reagents : 2-Fluoropyridine, Iodine, LDA.
    • Conditions : Temperature ≤ -55°C, under nitrogen protection.
    • Yield : Intermediate A, yield 68.9% (Example 1), purity 97%.
  • Step 2 : React intermediate A with water in the presence of LDA to obtain intermediate B.

    • Reagents : Intermediate A, Water, LDA.
    • Conditions : Temperature ≤ -55°C, under nitrogen protection.
    • Yield : Intermediate B, yield 70%, purity 99%.
  • Step 3 : React intermediate B with triisopropyl borate in the presence of n-Butyl Lithium to obtain 2-fluoropyridine-4-boric acid.

    • Reagents : Intermediate B, Triisopropyl borate, n-Butyl Lithium.
    • Conditions : Temperature ≤ -55°C, pH adjusted to slightly acidic after reaction.
    • Yield : 2-Fluoropyridine-4-boric acid, yield 76%, purity 99%.

Conversion to Phenyl Derivative and Introduction of (4-Methylpiperazin-1-yl)methyl Group

This step involves modifying the pyridine ring to a phenyl ring and introducing the (4-methylpiperazin-1-yl)methyl group. However, specific literature detailing this exact transformation for this compound is limited. Typically, such modifications involve nucleophilic substitution reactions or cross-coupling reactions.

Final Boronic Acid Formation

Once the phenyl derivative with the (4-methylpiperazin-1-yl)methyl group is obtained, it can be converted to the boronic acid using a boronating agent like bis(pinacolato)diboron (B$$2$$Pin$$2$$) in the presence of a palladium catalyst.

Data Tables

Synthesis of 2-Fluoropyridine-4-boric acid

Step Reagents Conditions Yield Purity
1 2-Fluoropyridine, Iodine, LDA T ≤ -55°C, N$$_2$$ 68.9% 97%
2 Intermediate A, Water, LDA T ≤ -55°C, N$$_2$$ 70% 99%
3 Intermediate B, Triisopropyl borate, n-Butyl Lithium T ≤ -55°C, pH 4-6 76% 99%

Conversion to Phenyl Derivative and Introduction of (4-Methylpiperazin-1-yl)methyl Group

Step Reagents Conditions Yield Purity
- Not specified Not specified - -

Final Boronic Acid Formation

Step Reagents Conditions Yield Purity
- Not specified Not specified - -

Q & A

Q. Q: What is a common synthetic route for (2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid?

A: A typical approach involves coupling a fluorinated phenylboronic acid precursor with a 4-methylpiperazine moiety. For example, intermediates like [4-((4-methylpiperazin-1-yl)methyl)phenyl]methanol (CAS 622381-65-1) can undergo boronation via Suzuki-Miyaura coupling or transesterification with boronic esters under palladium catalysis . NMR (e.g., 1^1H NMR in DMSO-d6_6) is critical for structural validation, as seen in analogous boronic acid syntheses .

Advanced Synthesis Challenges

Q. Q: What purification challenges arise during synthesis, and how are they resolved?

A: Biphasic transesterification methods often face product isolation issues due to poor water solubility of aromatic boronic acids. Monophasic conditions (e.g., using methyl boronic acid) or solid-phase transesterification improve yield and purity by enabling solvent evaporation or phase separation . Column chromatography with optimized mobile phases (e.g., methanol-buffer mixtures at pH 4.6) may further refine purity .

Basic Analytical Characterization

Q. Q: Which analytical techniques are essential for characterizing this compound?

A: Key methods include:

  • 1^1H NMR : Confirms substituent integration (e.g., fluorophenyl and piperazine protons) .
  • LC-MS/MS : Detects trace impurities (e.g., genotoxic boronic acid analogs) at limits <1 ppm, validated per ICH guidelines .
  • HPLC : Validates purity using columns like C18 with sodium 1-octanesulfonate buffer .

Advanced Impurity Analysis

Q. Q: How are genotoxic impurities controlled in pharmaceutical applications?

A: LC-MS/MS methods with electrospray ionization (ESI) and multiple reaction monitoring (MRM) achieve high sensitivity (LOD <0.15 ppm) for impurities like carboxy phenyl boronic acid. Method validation includes robustness testing against pH (±0.2) and column temperature (±5°C) variations .

Basic Stability Considerations

Q. Q: What storage conditions optimize stability?

A: Boronic acids are moisture-sensitive. Store at 2–8°C under inert gas (N2_2/Ar) in amber vials. Stability studies recommend monitoring via accelerated degradation tests (40°C/75% RH for 6 months) .

Advanced Reactivity Optimization

Q. Q: How can side reactions during coupling be minimized?

A: Catalytic systems (e.g., Pd(PPh3_3)4_4) with ligand optimization reduce protodeboronation. Microwave-assisted synthesis at controlled temperatures (e.g., 80°C, 30 min) enhances reaction efficiency while minimizing decomposition .

Basic Applications in Drug Development

Q. Q: What role does this compound play in medicinal chemistry?

A: Its boronic acid group enables protease inhibition (e.g., proteasome inhibitors) and participation in Suzuki couplings for bioconjugation. The 4-methylpiperazine moiety enhances solubility and pharmacokinetics in lead compounds .

Advanced Applications in Targeted Therapy

Q. Q: How is it utilized in PROTACs or covalent inhibitors?

A: The boronic acid acts as a warhead in covalent inhibitors, binding serine residues (e.g., in thrombin). In PROTACs, it facilitates ternary complex formation between E3 ligases and target proteins, as seen in fluorophenyl-based analogs .

Basic Pharmacokinetic Profiling

Q. Q: What assays assess its bioavailability?

A: Use in vitro assays:

  • Plasma stability : Incubate with human plasma (37°C, 24 h) and quantify via LC-MS.
  • Caco-2 permeability : Measure apical-to-basolateral transport to predict intestinal absorption .

Advanced Mechanistic Studies

Q. Q: How is its binding mechanism studied?

A: Techniques include:

  • X-ray crystallography : Resolve ligand-protein complexes (e.g., PDB entries for boronic acid inhibitors).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.